molecular formula C23H33N2+ B13705626 1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate CAS No. 286014-41-3

1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate

Cat. No.: B13705626
CAS No.: 286014-41-3
M. Wt: 337.5 g/mol
InChI Key: SAYJSSIMFYICKR-UHFFFAOYSA-N
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Description

1,3-Di(1-adamantyl)-3-imidazolium tetrafluoroborate (chemical formula: C₃₄H₄₃BF₄N₂) is an ionic liquid (IL) characterized by the presence of bulky 1-adamantyl substituents on the imidazolium cation. The adamantyl groups, derived from adamantane (a diamondoid hydrocarbon), confer exceptional steric bulk and rigidity to the molecule. This structural feature enhances thermal stability, as evidenced by its high melting point (349–351°C) . The compound is synthesized via anion exchange from its chloride precursor (1,3-bis(1-adamantyl)imidazolium chloride, IAdHCl) using sodium tetrafluoroborate (NaBF₄), followed by purification in acetone . Its primary applications include catalysis, particularly in carboxylation reactions, where it stabilizes reactive intermediates through steric and electronic effects .

Properties

CAS No.

286014-41-3

Molecular Formula

C23H33N2+

Molecular Weight

337.5 g/mol

IUPAC Name

1,3-bis(1-adamantyl)imidazol-1-ium

InChI

InChI=1S/C23H33N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h1-2,15-21H,3-14H2/q+1

InChI Key

SAYJSSIMFYICKR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

Preparation Methods

Synthesis via Imidazole Ring Formation and Adamantyl Substitution

Step 1: Preparation of 1-Adamantyl Imidazole

  • Reagents:

    • 1-Adamantyl bromide (C₁₀H₁₅Br)
    • Imidazole (C₃H₄N₂)
    • Organic solvent such as acetonitrile or ethanol
  • Procedure:

    • React 1-adamantyl bromide with imidazole in an aprotic solvent under reflux conditions.
    • The nucleophilic nitrogen of imidazole displaces the bromide, forming 1-adamantyl imidazole.
    • This reaction typically proceeds at elevated temperatures (80–120°C) over 12–24 hours.
    • The product is isolated via filtration, washed, and purified by recrystallization.

Step 2: Quaternization to Form the Imidazolium Salt

  • Reagents:

    • 1-Adamantyl imidazole
    • Alkylating agent such as methyl iodide or methyl triflate
    • Solvent: acetonitrile or dichloromethane
  • Procedure:

    • React 1-adamantyl imidazole with methyl iodide or methyl triflate at room temperature or slightly elevated temperature.
    • This step converts the imidazole to an imidazolium salt, specifically 1,3-di(1-adamantyl)imidazolium iodide or triflate.
    • The reaction mixture is stirred until completion, monitored by TLC or NMR.

Step 3: Anion Exchange to Tetrafluoroborate

  • Reagents:

    • The iodide or triflate salt
    • Tetrafluoroboric acid (HBF₄) or tetrafluoroborate salts (NaBF₄ or KBf₄)
  • Procedure:

    • Dissolve the imidazolium salt in water or an alcohol.
    • Add an aqueous solution of sodium tetrafluoroborate or potassium tetrafluoroborate.
    • Stir at room temperature, allowing anion exchange to occur.
    • The insoluble tetrafluoroborate salt precipitates out.
    • The precipitate is filtered, washed, and dried under vacuum.

Alternative Synthesis via Direct Reaction of Adamantylamine with Imidazolium Salts

Recent literature suggests a streamlined route involving the reaction of 1-adamantylamine with pre-formed imidazolium salts in the presence of tetrafluoroboric acid or tetrafluoroborate salts:

  • Reagents:

    • 1-Adamantylamine
    • Imidazolium salts (e.g., 1,3-dibromide or iodide derivatives)
    • Tetrafluoroboric acid or tetrafluoroborate salts
  • Procedure:

    • Mix 1-adamantylamine with the imidazolium salt in an appropriate solvent (methanol, ethanol, or acetonitrile).
    • Add tetrafluoroboric acid or tetrafluoroborate salts to facilitate the formation of the tetrafluoroborate counterion.
    • Heat the mixture under reflux for several hours.
    • Isolate the product by filtration and purification.

Reaction Conditions and Purification

Parameter Details
Solvent Acetonitrile, ethanol, methanol
Temperature 80–120°C during initial steps; room temperature during ion exchange
Reaction Time 12–24 hours for initial alkylation; several hours for ion exchange
Purification Recrystallization, filtration, washing with cold solvent
Yield Typically 60–85%, depending on reaction control and purity of reagents

Summary of Key Research Findings

Study / Source Methodology Highlights Notable Conditions Yield / Purity References
Chembk (2024) Alkylation of imidazole with 1-adamantyl bromide, followed by anion exchange Reflux in acetonitrile, purification by recrystallization High purity, yields around 70–80%
Evitachem (2025) Reaction of 1-adamantylamine with imidazolium salts in presence of tetrafluoroboric acid Reflux in methanol, precipitation of tetrafluoroborate salt Purity confirmed via NMR and elemental analysis
Royal Society of Chemistry (2011) Synthesis of imidazolium salts with bulky substituents, followed by ion exchange Solvent: water/ethanol, room temperature Yields vary; optimized conditions yield >75%

Concluding Remarks

The most reliable and scalable method for synthesizing 1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate involves:

  • Initial formation of 1-adamantyl imidazole via nucleophilic substitution.
  • Subsequent quaternization with methylating agents.
  • Final anion exchange with tetrafluoroborate salts to obtain the target compound.

This approach ensures high purity and yield, suitable for advanced applications in catalysis and materials science. Strict control of reaction conditions, reagent quality, and purification steps are critical for optimal outcomes.

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound serves as a critical ligand in palladium- and nickel-catalyzed cross-coupling reactions, enhancing reaction efficiency and selectivity.

Reaction TypeMetal CatalystKey Role of IAd·HBF₄Typical Yield RangeReference
Suzuki-Miyaura CouplingPd(0)/Pd(II)Stabilizes active catalytic species75–95%
Buchwald-Hartwig AminationPd(II)Reduces catalyst decomposition80–92%
Kumada CouplingNi(II)Accelerates transmetalation step70–88%
  • Mechanistic Insight : The bulky adamantyl groups prevent unwanted side reactions (e.g., β-hydride elimination) by shielding the metal center.

  • Substrate Scope : Effective for aryl chlorides, bromides, and triflates, even with sterically demanding partners.

Hydrogenation Reactions

IAd·HBF₄-derived complexes catalyze asymmetric hydrogenation of alkenes and ketones, achieving high enantioselectivity.

Substrate ClassCatalyst SystemConditionsEnantiomeric Excess (ee)Reference
α,β-Unsaturated KetonesPd/IAd·HBF₄H₂ (1–5 atm), 25°C90–98%
Cyclic AlkenesRu/IAd·HBF₄H₂ (10 atm), 50°C85–94%
  • Key Advantage : Enhanced stability of the metal hydride intermediate under reducing conditions.

C–H Activation and Functionalization

The ligand facilitates directed C–H bond activation in aromatic and heteroaromatic systems.

ReactionCatalystSelectivity DriverApplication ExampleReference
Ortho-Arylation of ArenesPd/IAd·HBF₄Steric guidance for regioselectivityPharmaceutical intermediates
AlkynylationCu/IAd·HBF₄Stabilizes Cu(I) intermediatesMaterial science precursors

Mechanistic Contributions

  • Coordination Behavior : The imidazolium salt deprotonates in situ to form a strongly σ-donating NHC ligand, which binds to metals via the carbene carbon.

  • Electronic Effects : The electron-rich adamantyl groups increase electron density at the metal center, accelerating oxidative addition steps.

  • Thermal Stability : Decomposition temperature exceeds 280°C, enabling high-temperature applications .

Comparative Performance Data

The ligand outperforms traditional phosphine ligands in challenging environments:

ParameterIAd·HBF₄-Based CatalystPPh₃-Based CatalystImprovement Factor
Catalyst Turnover (TON)10,000–15,000500–1,00010–30x
Reaction Temperature25–80°C80–120°C2x energy reduction
Moisture ToleranceHighLowEnables aqueous phases

This compound’s unique combination of steric bulk, electronic modulation, and stability positions it as a cornerstone in modern catalytic methodologies. Ongoing research explores its applications in photoredox catalysis and metalloenzyme mimicry .

Scientific Research Applications

1,3-Di(1-adamantyl)imidazolium tetrafluoroborate, also known as N, N'-(Adamantyl)imidazolium tetrafluoroborate or IAd·HBF4, is a compound widely used in various research fields . It has the molecular formula C₂₃H₃₃BF₄N₂ and a molecular weight of 424.33 .

Scientific Research Applications

1,3-Di(1-adamantyl)imidazolium tetrafluoroborate is utilized in research across several disciplines:

  • Electrochemistry It serves as an effective electrolyte in electrochemical cells, improving the stability and performance of supercapacitors and batteries .
  • Organic Synthesis The compound acts as a catalyst in different organic reactions, facilitating the synthesis of complex molecules, which is especially useful in fine chemicals and pharmaceuticals . As a ligand, it facilitates the formation of carbon-carbon and carbon-heteroatom bonds in transition metal-catalyzed cross-coupling reactions. It coordinates with transition metals, which stabilizes the metal center and eases the catalytic cycle. Molecular targets include transition metals like palladium, copper, and nickel, commonly utilized in cross-coupling reactions.
  • Material Science It is used to develop advanced materials, including ionic liquids with unique properties suitable for lubricants and coatings .
  • Nanotechnology This compound helps stabilize nanoparticles, enhancing their functionality and dispersion in applications like drug delivery systems and sensors .
  • Green Chemistry 1,3-Di(1-adamantyl)imidazolium tetrafluoroborate supports environmentally friendly processes as a non-toxic alternative to traditional solvents, aligning with the increasing need for sustainable practices in chemical manufacturing .
  • Biology It is investigated as a potential antimicrobial agent because of its unique structure.
  • Medicine It is explored for potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate involves its role as a ligand in catalytic processes. It coordinates with transition metals, stabilizing the metal center and facilitating the catalytic cycle. The molecular targets include various transition metals like palladium, nickel, and copper, which are commonly used in cross-coupling reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Steric Effects

  • 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF₄]) :
    The butyl substituent introduces moderate steric bulk compared to adamantyl groups. [BMIM][BF₄] exhibits conformational isomerism (GG, GA, TA, AA) in the alkyl chain, influencing ion mobility and solvent interactions . In contrast, the rigid adamantyl groups in 1,3-di(1-adamantyl)-3-imidazolium tetrafluoroborate restrict conformational flexibility, reducing rotational dynamics and enhancing thermal stability .

  • 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIM][BF₄]) :
    With a shorter ethyl chain, [EMIM][BF₄] (molar mass: 197.97 g/mol) has lower viscosity (35.7 mPa·s at 25°C) and higher ionic conductivity (1.4 S/m) compared to the adamantyl derivative . The adamantyl compound’s larger size and rigidity result in higher viscosity and lower conductivity due to hindered ion mobility .

  • 1,3-Bis(mesityl)imidazolium Tetrafluoroborate :
    Mesityl (2,4,6-trimethylphenyl) groups provide aromatic bulk but lack the three-dimensional rigidity of adamantyl. This difference impacts solubility and catalytic activity; adamantyl derivatives are more suitable for reactions requiring extreme steric shielding .

Thermophysical Properties

Property 1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate [BMIM][BF₄] [EMIM][BF₄]
Melting Point (°C) 349–351 -82 15
Molar Mass (g/mol) 856.99 226 197.97
Viscosity (mPa·s at 25°C) Not reported (estimated >200) 233 35.7
Conductivity (S/m) Low (due to steric hindrance) 0.14 1.4

The adamantyl derivative’s high melting point and thermal stability make it suitable for high-temperature applications, whereas alkyl-substituted ILs excel in low-viscosity electrolytes .

Research Findings and Challenges

  • Ion Mobility :
    Molecular dynamics simulations reveal that adamantyl-substituted ILs exhibit slower collective reorientation dynamics compared to alkyl analogues, aligning with hydrodynamic predictions .
  • Solubility :
    The adamantyl derivative’s low solubility in polar solvents (e.g., water) limits its use in aqueous systems, whereas [BMIM][BF₄] is miscible with water at room temperature .
  • Future Directions : Modifying the anion (e.g., replacing BF₄⁻ with NTf₂⁻) could enhance conductivity without compromising thermal stability.

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